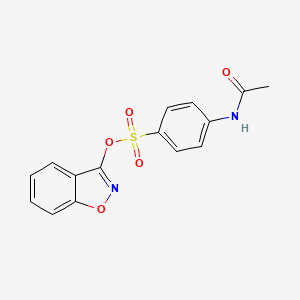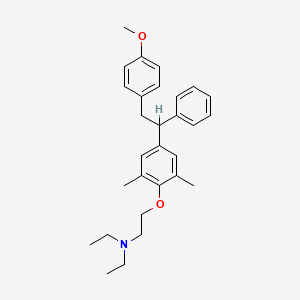
Netoglitazone
Vue d'ensemble
Description
La nétoglitazone appartient au groupe des thiazolidinediones et agit comme un agent hypoglycémique . Sa fonction principale est d'aider à réguler la glycémie. Les thiazolidinediones, y compris la nétoglitazone, sont couramment utilisées dans le traitement du diabète de type 2. Explorons plus en profondeur.
Applications De Recherche Scientifique
La nétoglitazone a été étudiée de manière approfondie pour ses effets au-delà du traitement du diabète :
Chimie : Les chercheurs explorent sa réactivité et ses modifications potentielles.
Biologie : Des recherches sur son impact sur les processus cellulaires et l'expression des gènes.
Médecine : Des essais cliniques évaluent son efficacité dans le traitement d'autres affections.
Industrie : Applications potentielles dans le développement de médicaments ou comme sonde chimique.
5. Mécanisme d'action
La nétoglitazone agit principalement comme un agoniste double des PPARα et PPARγ . Ces récepteurs nucléaires jouent un rôle crucial dans le métabolisme du glucose et des lipides. En se liant aux PPAR, la nétoglitazone améliore la sensibilité à l'insuline, réduit la résistance à l'insuline et favorise l'absorption du glucose dans les tissus périphériques.
Mécanisme D'action
Target of Action
Netoglitazone, also known as MCC-555, is a hypoglycemic agent . It primarily targets Peroxisome Proliferator-Activated Receptors (PPARs) . Specifically, it acts as a dual agonist for PPARα and PPARγ . These receptors are a group of nuclear receptors that play essential roles in the regulation of cellular functions, including metabolism, cell differentiation, and immune response .
Mode of Action
This compound interacts with its targets, PPARα and PPARγ, by activating these receptors . The activation of PPARs leads to the transcription of a number of specific genes, resulting in various cellular changes . The endogenous ligands for these receptors are free fatty acids (FFAs) and eicosanoids .
Biochemical Pathways
The activation of PPARs by this compound affects several biochemical pathways. The main effect of the expression and repression of specific genes is an increase in the storage of fatty acids in adipocytes, thereby decreasing the amount of fatty acids present in circulation . As a result, cells become more dependent on the oxidation of carbohydrates, more specifically glucose, in order to yield energy for other cellular processes .
Pharmacokinetics
For example, the metabolism of this compound can be decreased when combined with Abiraterone, or increased when combined with Abatacept .
Result of Action
The activation of PPARs by this compound leads to a decrease in the amount of fatty acids in circulation, making cells more dependent on glucose oxidation . This results in a decrease in blood glucose levels, making this compound an effective hypoglycemic agent .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other substances can affect its metabolism, as mentioned above . .
Analyse Biochimique
Biochemical Properties
Netoglitazone is a dual agonist of PPARα and PPARγ . The endogenous ligands for these receptors are free fatty acids (FFAs) and eicosanoids . It interacts with these biomolecules to exert its effects. The nature of these interactions is largely dependent on the specific cell type .
Cellular Effects
This compound has been shown to have selective effects on bone and fat . In vitro, it induced adipocyte formation and inhibited osteoblast formation in a PPAR-γ2-dependent manner . It was 100-fold less effective than rosiglitazone . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to act by activating PPARs (peroxisome proliferator-activated receptors), a group of nuclear receptors, specific for PPARγ . It exerts its effects at the molecular level through binding interactions with these biomolecules, potentially leading to changes in gene expression .
Temporal Effects in Laboratory Settings
One study found that this compound had a dual enhancing effect on adipogenesis and osteoblastogenesis
Dosage Effects in Animal Models
In animal models, the administration of this compound at an effective hyperglycemic dose (10 μg/g body weight/day) did not result in trabecular bone loss . Bone quality parameters such as bone mineral density and bone microarchitecture were not affected in this compound-treated animals .
Metabolic Pathways
As a PPARα and PPARγ agonist, it likely interacts with enzymes or cofactors involved in these pathways .
Méthodes De Préparation
Voies de synthèse : La nétoglitazone peut être synthétisée par diverses voies. Une méthode de synthèse courante implique la condensation de matières premières appropriées pour former le système cyclique de la thiazolidinedione. Les conditions de réaction détaillées et les réactifs spécifiques seraient disponibles dans la littérature scientifique.
Production industrielle : La production industrielle de la nétoglitazone implique probablement une synthèse à grande échelle utilisant des conditions optimisées. Malheureusement, les détails spécifiques concernant les méthodes industrielles ne sont pas facilement disponibles dans le domaine public.
Analyse Des Réactions Chimiques
Types de réactions : La nétoglitazone peut subir plusieurs réactions chimiques, notamment :
Oxydation : Les processus oxydatifs peuvent modifier les groupes fonctionnels.
Réduction : Les réactions de réduction peuvent modifier la structure du composé.
Substitution : La substitution des groupes fonctionnels peut conduire à des dérivés.
Oxydation : Des oxydants courants comme le permanganate de potassium (KMnO₄) ou le peroxyde d'hydrogène (H₂O₂).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH₄) ou le borohydrure de sodium (NaBH₄).
Substitution : Divers nucléophiles (par exemple, des amines, des alcoolates) dans des conditions appropriées.
Produits principaux : Les produits spécifiques formés lors de ces réactions dépendraient des conditions de réaction et des groupes fonctionnels présents dans la matière de départ.
Comparaison Avec Des Composés Similaires
Alors que la nétoglitazone présente des similitudes avec d'autres thiazolidinediones (comme la pioglitazone et la rosiglitazone), ses caractéristiques uniques résident dans sa sélectivité pour les tissus osseux et adipeux . Des recherches supplémentaires sont nécessaires pour comprendre pleinement ses propriétés distinctes.
Propriétés
IUPAC Name |
5-[[6-[(2-fluorophenyl)methoxy]naphthalen-2-yl]methyl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FNO3S/c22-18-4-2-1-3-16(18)12-26-17-8-7-14-9-13(5-6-15(14)11-17)10-19-20(24)23-21(25)27-19/h1-9,11,19H,10,12H2,(H,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKWDZWYVIHVNKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC3=C(C=C2)C=C(C=C3)CC4C(=O)NC(=O)S4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5043712 | |
| Record name | MCC-555 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5043712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161600-01-7 | |
| Record name | Isaglitazone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=161600-01-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Netoglitazone [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161600017 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Netoglitazone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09199 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | MCC-555 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5043712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 161600-01-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NETOGLITAZONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QOV2JZ647A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(4-{[(2-hydroxyethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B1678138.png)








![1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-4-{[4-(2-methoxyphenyl)piperidin-1-YL]methyl}isoquinoline](/img/structure/B1678153.png)

